molecular formula C32H61N9O9 B14180755 L-Leucyl-L-lysyl-L-lysyl-L-isoleucyl-L-seryl-L-glutamine CAS No. 916608-55-4

L-Leucyl-L-lysyl-L-lysyl-L-isoleucyl-L-seryl-L-glutamine

Cat. No.: B14180755
CAS No.: 916608-55-4
M. Wt: 715.9 g/mol
InChI Key: BTDBLUHFSDYXHC-HXDUVXNTSA-N
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Description

L-Leucyl-L-lysyl-L-lysyl-L-isoleucyl-L-seryl-L-glutamine is a peptide compound composed of seven amino acids: leucine, lysine, lysine, isoleucine, serine, and glutamine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-lysyl-L-lysyl-L-isoleucyl-L-seryl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next protected amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product

Industrial Production Methods

Industrial production of this peptide can be achieved using large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli or yeast, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-lysyl-L-lysyl-L-isoleucyl-L-seryl-L-glutamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can yield serine oxide, while reduction of disulfide bonds results in free thiols .

Scientific Research Applications

L-Leucyl-L-lysyl-L-lysyl-L-isoleucyl-L-seryl-L-glutamine has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Leucyl-L-lysyl-L-lysyl-L-isoleucyl-L-seryl-L-glutamine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact mechanism depends on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Leucyl-L-lysyl-L-lysyl-L-isoleucyl-L-seryl-L-glutamine is unique due to its specific amino acid sequence and the presence of multiple lysine residues, which can influence its chemical properties and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

916608-55-4

Molecular Formula

C32H61N9O9

Molecular Weight

715.9 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C32H61N9O9/c1-5-19(4)26(31(48)40-24(17-42)30(47)39-23(32(49)50)12-13-25(36)43)41-29(46)22(11-7-9-15-34)38-28(45)21(10-6-8-14-33)37-27(44)20(35)16-18(2)3/h18-24,26,42H,5-17,33-35H2,1-4H3,(H2,36,43)(H,37,44)(H,38,45)(H,39,47)(H,40,48)(H,41,46)(H,49,50)/t19-,20-,21-,22-,23-,24-,26-/m0/s1

InChI Key

BTDBLUHFSDYXHC-HXDUVXNTSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N

Origin of Product

United States

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